molecular formula C18H20ClN3O2 B4502428 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

Cat. No.: B4502428
M. Wt: 345.8 g/mol
InChI Key: DTSYJKKMNHFCMM-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide is a complex organic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a cyclohexylacetamide moiety

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions One common method starts with the preparation of the pyridazine core, which can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketonesThe final step involves the acylation of the pyridazine ring with cyclohexylacetamide under suitable conditions, often using acyl chlorides or anhydrides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

Uniqueness

The uniqueness of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the cyclohexylacetamide moiety contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYJKKMNHFCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

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